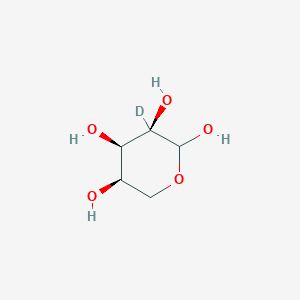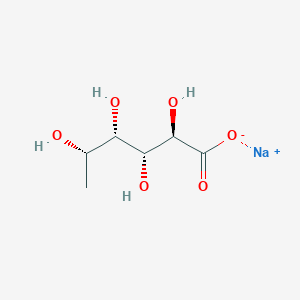![molecular formula C12H16O7 B584031 Tri-O-acetyl-D-[2-13C]glucal CAS No. 478529-36-1](/img/structure/B584031.png)
Tri-O-acetyl-D-[2-13C]glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-O-acetyl-D-glucal is a D-glucal derivative . It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . Further, it is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . It can also be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product . It can also undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides .Molecular Structure Analysis
The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . The IUPAC name is [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate . The molecular weight is 272.25 g/mol .Chemical Reactions Analysis
Tri-O-acetyl-D-glucal can undergo addition of hydrazoic acid to alpha,beta-unsaturated aldehydes to give 3-azido-2,3-dideoxyhexopyranoses . These can be converted into 1,4,6-tri-O-acetyl-3-azido-2,3-dideoxyhexopyranoses as well as methyl and ethyl glycosides .Physical and Chemical Properties Analysis
Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . The molecular formula is C12H16O7 , and the molecular weight is 272.25 g/mol .Scientific Research Applications
Biological Activities of Derivatized D-Glucans
Derivatized D-glucans, including acetylated forms, have been studied for their biological and technological potential. Chemical modifications, such as acetylation, enhance solubility and may alter biological activities such as anticoagulation, antitumor, antioxidant, and antiviral effects. This suggests that Tri-O-acetyl-D-[2-13C]glucal could be explored for similar applications due to its acetylated structure, offering insights into the development of new therapeutic agents or biomaterials (Kagimura et al., 2015).
Metabolic and Mind Shifts in Cancer
In the context of cancer research, the study of metabolic shifts from glucose to alternative sources like glutamine and acetate in tumor cells highlights the importance of understanding the metabolic flexibility in cancer. This research area may benefit from compounds like this compound to trace metabolic pathways and investigate the role of specific metabolic substrates in cancer progression and treatment strategies (Corbet & Féron, 2015).
N-Acetylcysteine in Psychiatry
While not directly related to this compound, the use of N-acetylcysteine (NAC) in psychiatry for treating disorders through modulation of glutamatergic, neurotropic, and inflammatory pathways demonstrates the growing interest in acetylated compounds in medical research. This suggests a potential area of exploration for this compound in similar neurobiological applications (Dean, Giorlando, & Berk, 2011).
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides, using 13C labels in synthetic glucans to understand the chemical mechanisms involved in the formation of specific compounds, is relevant to the study of this compound. This research provides a foundation for understanding the thermal decomposition and potential applications of glucal derivatives in bioenergy and material science (Ponder & Richards, 2010).
Mechanism of Action
Target of Action
Tri-O-acetyl-D-[2-13C]glucal is primarily used in proteomics research . .
Mode of Action
As a building block, this compound interacts with other molecules through chemical reactions to form larger structures. The exact nature of these interactions depends on the specific reaction conditions and the other molecules involved .
Biochemical Pathways
This compound is involved in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (or sugars) and play many roles in all forms of life, including cell-cell recognition and interaction .
Result of Action
The result of this compound’s action is the formation of more complex molecules, such as oligosaccharides . These molecules can then participate in various biological processes, depending on their specific structures .
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of other reactants, temperature, pH, and solvent conditions .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Tri-O-acetyl-D-[2-13C]glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides
Molecular Mechanism
It is known to be involved in the synthesis of oligosaccharides
Metabolic Pathways
It is known to be involved in the synthesis of oligosaccharides , which suggests it may have effects on metabolic flux or metabolite levels.
Properties
InChI |
InChI=1S/C11H13O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h4,8-9,11H,5H2,1-2H3,(H,14,15)/i3+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLQHJWKCMOOE-LBPDFUHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1[C]=COC(C1OC(=O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[13C]=COC(C1OC(=O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849650 |
Source


|
| Record name | PUBCHEM_71434353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478529-36-1 |
Source


|
| Record name | PUBCHEM_71434353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)




![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)



